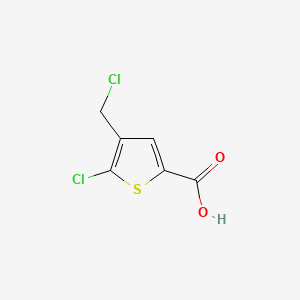![molecular formula C11H13N3O2 B595229 Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1263285-54-6](/img/structure/B595229.png)
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
作用机制
Target of Action
The primary targets of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It has been shown that the compound can undergo dearomatization, resulting in the formation of both syn and anti-configured isomers . This process could potentially influence its interaction with biological targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s potential to form multiple isomers during reduction suggests that it could interact with various biochemical pathways, but specific pathways have yet to be identified.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Its potential to form multiple isomers during reduction suggests that it could have diverse effects on a cellular level, but specific effects have yet to be identified.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various alkylated derivatives.
科学研究应用
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique photophysical properties
相似化合物的比较
Similar Compounds
- Ethyl 3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate .
Uniqueness
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core. This pattern influences its chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)9-6-10-12-7(2)5-8(3)14(10)13-9/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCCLKBQTWLQEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
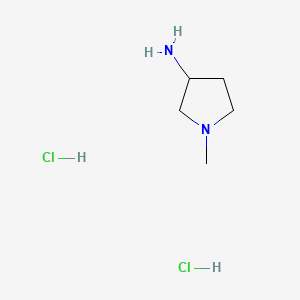
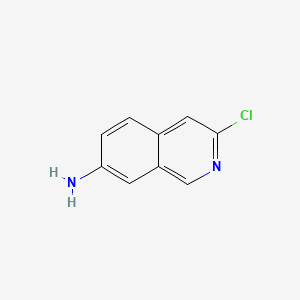
![3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B595149.png)
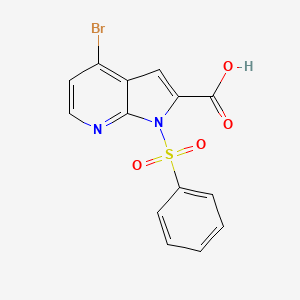
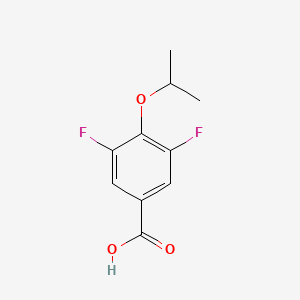
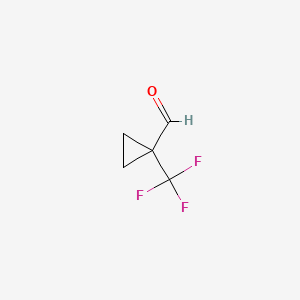
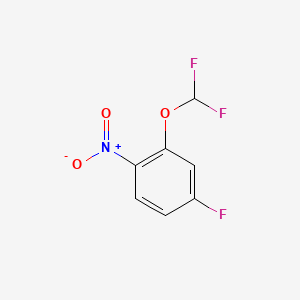
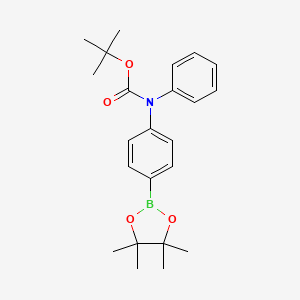
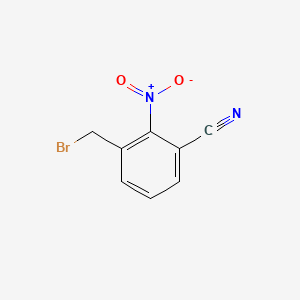
![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)
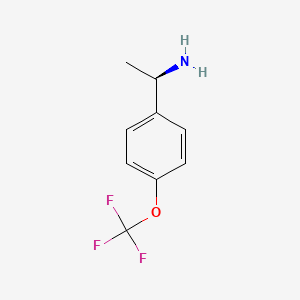
![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)
